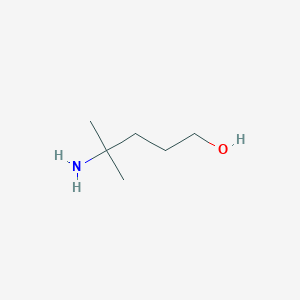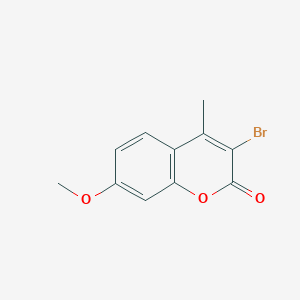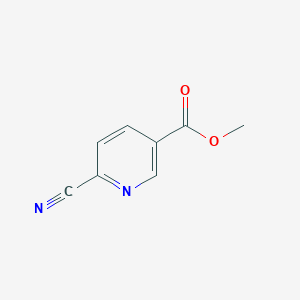
6-氰基吡啶-3-甲酸甲酯
描述
Methyl 6-cyanopyridine-3-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a cyano group at the 6-position and a carboxylate ester at the 3-position on the pyridine ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of derivatives of methyl 6-cyanopyridine-3-carboxylate can be achieved through various methods. A green and efficient one-pot, four-component synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water has been described, which is catalyst-free and atom-economical, providing good yields without tedious work-up or purification . Another approach involves a microwave-assisted liquid-phase synthesis using functional ionic liquid as soluble support, leading to high yields and purities without the need for chromatographic purification . These methods highlight the advancements in the synthesis of pyridine derivatives that are more environmentally friendly and cost-effective.
Molecular Structure Analysis
The molecular structure of methyl 6-cyanopyridine-3-carboxylate derivatives can be complex, with potential for various tautomeric forms and specific intermolecular interactions. For instance, methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs exhibit equilibrium between lactam and lactim tautomers, which affects their synthesis and crystallization patterns . Additionally, the crystal structure of a dinuclear cadmium complex with 3-carboxy-6-methylpyridine-2-carboxylate ligands reveals hydrogen-bonded planar arrays and intramolecular interactions, demonstrating the intricate nature of these compounds .
Chemical Reactions Analysis
Methyl 6-cyanopyridine-3-carboxylate derivatives can undergo various chemical reactions. For example, the Thorpe–Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones results in the formation of tetra- and pentacyclic heterocyclic scaffolds, which have been tested for antibacterial and antifungal activity . The reactivity of these compounds under different conditions can lead to a wide range of heterocyclic structures with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 6-cyanopyridine-3-carboxylate derivatives are influenced by their molecular structure. The lipophilicity of methylated derivatives has been correlated with the formation of CH⋯O hydrogen bonds, which arrange the molecules into sheets . The stability of these compounds in solution has been investigated using HPLC, showing that they are stable for extended periods when protected from light, with the formation of various products under different pH conditions . These properties are crucial for the practical application and storage of these compounds.
科学研究应用
杂环支架的合成:6-氰基吡啶-3-甲酸甲酯衍生物用于合成复杂的杂环支架。例如,与 Biginelli 型化合物的 Thorpe-Ziegler 型反应导致产生具有潜在抗菌和抗真菌应用的吡啶-噻吩-吡啶衍生物 (Lebedyeva等,2012)。
联吡啶酯的稳定性和合成:已经对联吡啶酯(包括衍生自6-氰基吡啶-3-甲酸甲酯的联吡啶酯)的稳定性进行了研究。这些研究对于了解这些化合物在各个领域的化学行为和潜在应用至关重要 (Kažoka等,2007)。
电化学应用:已经研究了某些衍生物在非质子介质中的电化学行为,表明在电池技术和电化学等领域具有潜在应用 (Trazza等,1982)。
噻吩并[2,3-b]吡啶衍生物的合成:6-氰基吡啶-3-甲酸甲酯是噻吩并[2,3-b]吡啶衍生物合成的关键组分,这些衍生物具有预期的生物活性 (Mohamed等,2007)。
电催化羧化:该化合物参与电催化羧化过程,可能在化学合成和环境应用中很有用 (Feng等,2010)。
在氧化还原液流电池中的研究:氰基吡啶(包括6-氰基吡啶-3-甲酸甲酯)被研究用作非水氧化还原液流电池中的阳极电解质,突出了它们在先进储能系统中的潜力 (Vaid等,2022)。
光谱和量子化学研究:对类似化合物的结构和光谱方面的研究提供了对其潜在生物活性特性的见解,这与药物开发和分子研究相关 (Pandimeena等,2021)。
生化工业中的萃取:6-氰基吡啶-3-甲酸甲酯和相关化合物在食品、制药和生化工业中使用的萃取工艺中具有应用 (Kumar和Babu,2009)。
安全和危害
“Methyl 6-cyanopyridine-3-carboxylate” is classified under GHS07 for safety . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
methyl 6-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVAWHJPGGLCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521703 | |
| Record name | Methyl 6-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-cyanopyridine-3-carboxylate | |
CAS RN |
89809-65-4 | |
| Record name | Methyl 6-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-cyanopyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

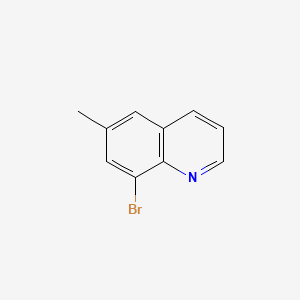

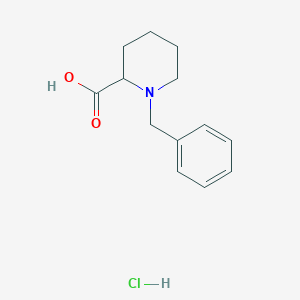

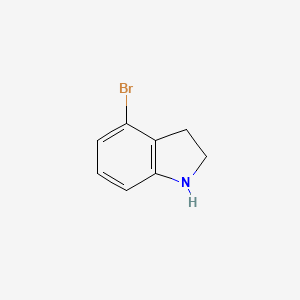
![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)
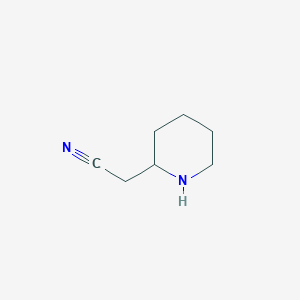
![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)
![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)

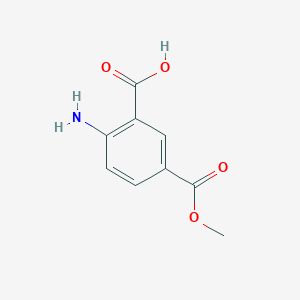
![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)
